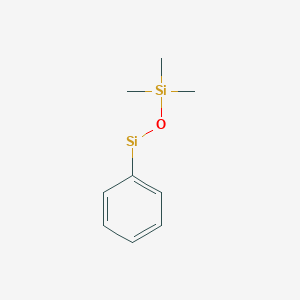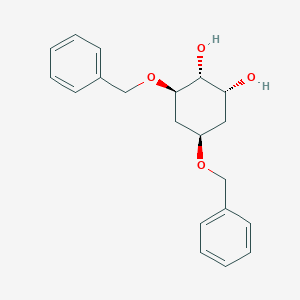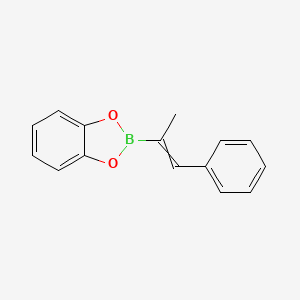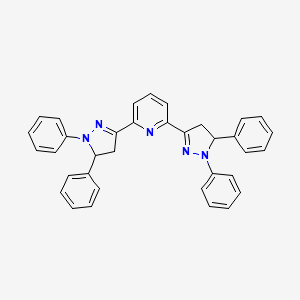![molecular formula C22H21N7O2 B12549264 4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid CAS No. 151322-90-6](/img/structure/B12549264.png)
4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid is a complex organic compound that features a tetrazole ring, a biphenyl group, and a pyrimidine carboxylic acid moiety.
准备方法
The synthesis of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the formation of the tetrazole ring via a click chemistry approach, which is known for its efficiency and eco-friendliness. The biphenyl group is introduced through Suzuki coupling reactions, while the pyrimidine carboxylic acid moiety is synthesized via standard organic synthesis techniques involving nitration, reduction, and cyclization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include substituted biphenyl derivatives, reduced amines, and various functionalized pyrimidine compounds .
科学研究应用
4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with improved bioavailability and pharmacokinetic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, particularly in the context of antibacterial, anticancer, and anti-tuberculosis activities.
Industrial Applications: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to target proteins. This interaction can inhibit or modulate the activity of enzymes, leading to various biological effects, such as antibacterial or anticancer activities . Molecular docking studies have shown that the compound can interact with enzymes like P38 MAP kinase, which plays a role in inflammatory responses .
相似化合物的比较
Compared to other similar compounds, 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid stands out due to its unique combination of a tetrazole ring, biphenyl group, and pyrimidine carboxylic acid moiety. Similar compounds include:
Olmesartan: An angiotensin II receptor antagonist with a tetrazole ring and biphenyl group.
Losartan: Another angiotensin II receptor antagonist with similar structural features.
Candesartan: A compound with a tetrazole ring used in the treatment of hypertension.
These compounds share structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid .
属性
CAS 编号 |
151322-90-6 |
|---|---|
分子式 |
C22H21N7O2 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
4-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H21N7O2/c1-2-11-29(21-19(22(30)31)12-23-14-24-21)13-15-7-9-16(10-8-15)17-5-3-4-6-18(17)20-25-27-28-26-20/h3-10,12,14H,2,11,13H2,1H3,(H,30,31)(H,25,26,27,28) |
InChI 键 |
QLYHVKQIKYGJHI-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)

![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)




![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
